2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid
Description
2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid is a phenylacetic acid derivative featuring a hydroxymethyl (-CH₂OH) group at the para position and a methyl (-CH₃) group at the meta position on the aromatic ring. This structural configuration imparts unique physicochemical properties, such as moderate hydrophilicity (due to the hydroxymethyl group) and increased lipophilicity (from the methyl group).
Properties
IUPAC Name |
2-[4-(hydroxymethyl)-3-methylphenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-8(5-10(12)13)2-3-9(7)6-11/h2-4,11H,5-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFLRCXABZLGGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid typically involves the reaction of 4-(Hydroxymethyl)-3-methylbenzaldehyde with a suitable reagent to introduce the acetic acid moiety. One common method involves the use of a Grignard reagent followed by oxidation to achieve the desired product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of advanced organic synthesis techniques. These methods are designed to maximize efficiency and minimize costs while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The acetic acid moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: 2-[4-(Carboxymethyl)-3-methylphenyl]acetic acid.
Reduction: 2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid involves its interaction with specific molecular targets. The hydroxymethyl and acetic acid groups allow it to participate in hydrogen bonding and electrostatic interactions, which can influence enzyme activity and receptor binding. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid with structurally related phenylacetic acid derivatives, highlighting key differences in substituents, molecular properties, and biological activities:
Key Insights from Comparison
Substituent Effects on Polarity: The hydroxymethyl group in 2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid enhances water solubility compared to purely alkyl-substituted analogs (e.g., Fluoro(3-methylphenyl)acetic acid) .
The methoxy group in 2-(4-Hydroxy-3-methoxyphenyl)acetic acid is electron-donating, which may stabilize free radicals or enhance receptor binding compared to the target compound’s methyl group .
Structural Analogues in Drug Design :
- 2-(4-Hydroxy-3-methoxyphenyl)acetic acid (CAS 306-08-1) is well-characterized in safety data sheets, indicating its established role in laboratory research . The target compound’s safety profile remains unverified but may require similar handling precautions.
- 5-Hydroxymethylfurfural (), a furan derivative with a hydroxymethyl group, demonstrates antibacterial activity, supporting the hypothesis that the hydroxymethyl moiety in the target compound could confer bioactivity .
Biological Activity
Overview
2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid, also known as a derivative of phenylacetic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a hydroxymethyl group and a methyl group on the phenyl ring, which may influence its pharmacological properties.
- Chemical Formula: C10H12O3
- Molecular Weight: 180.20 g/mol
- CAS Number: 1822770-93-3
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that various phenylacetic acid derivatives possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0195 mg/mL |
| Bacillus subtilis | 4.69 to 22.9 µM |
| Staphylococcus aureus | 5.64 to 77.38 µM |
| Candida albicans | 16.69 to 78.23 µM |
These findings suggest that 2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid may exhibit similar antimicrobial efficacy, potentially inhibiting the growth of various pathogenic microorganisms .
Anti-inflammatory Properties
In vitro studies have indicated that certain phenylacetic acid derivatives can inhibit pro-inflammatory cytokines. This suggests a potential role for 2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid in managing inflammatory conditions.
Analgesic Activity
Phenylacetic acid derivatives are also known for their analgesic effects. Experimental models have shown that these compounds can reduce pain responses, indicating that 2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid may have similar analgesic properties.
The biological activity of 2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid is likely mediated through several mechanisms:
- Enzyme Inhibition: Compounds with structural similarities often act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
- Cell Membrane Interaction: The lipophilic nature of the compound may enhance its ability to penetrate cell membranes, allowing it to exert effects on intracellular targets.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study
A study published in MDPI demonstrated that phenylacetic acid derivatives exhibited potent activity against a range of bacterial strains, supporting the hypothesis that structural modifications can enhance antimicrobial potency . -
Inflammation Model
In a controlled laboratory setting, researchers tested various derivatives for their ability to inhibit TNF-alpha production in macrophages. Results showed a significant reduction in cytokine levels with certain derivatives, suggesting potential therapeutic applications for inflammatory diseases . -
Pain Management Research
A pharmacological study evaluated the analgesic effects of phenylacetic acid derivatives using animal models. The results indicated a dose-dependent reduction in pain behavior, affirming the potential use of these compounds in pain management therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
